5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
Description
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a dihydroquinazoline derivative characterized by a fused bicyclic aromatic system with two chlorine atoms at positions 5 and 6, a methyl group at position 4 (C4), and a methyl-substituted amine at position 2 (N2). The molecular formula is C₁₀H₁₀Cl₂N₃, with a molecular weight of 259.11 g/mol.
The methyl groups at N2 and C4 influence steric hindrance and metabolic stability compared to unsubstituted analogs .
Properties
CAS No. |
918134-90-4 |
|---|---|
Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
5,6-dichloro-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C10H11Cl2N3/c1-5-8-7(15-10(13-2)14-5)4-3-6(11)9(8)12/h3-5H,1-2H3,(H2,13,14,15) |
InChI Key |
QZNXPVYAMUSJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2Cl)Cl)NC(=NC)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloro-2-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Substitution Reactivity
The 5,6-dichloro substituents enable nucleophilic aromatic substitution (SNAr). For example:
-
Hydroxylation : Chlorine at position 6 or 7 in similar quinazolines undergoes metabolic hydroxylation in liver microsomes, forming hydroxylated metabolites :
| Compound | Metabolic Stability (MLMs) | Primary Pathway |
|---|---|---|
| PR 68 | 49% remaining after 120 min | Quinazoline ring hydroxylation |
| PR 76 | 87.4% remaining | Stable (N-methylation) |
-
Reduction : Chlorine substituents in related compounds (e.g., PR 68 analogs) are reduced in metabolic pathways, though stability improves with methyl groups .
Oxidation and Ring Modification
The dihydroquinazoline core undergoes oxidation to form fully aromatic quinazoline derivatives. For example:
-
Oxidation : Dihydroquinazoline analogs convert to quinazolinones under oxidative conditions (e.g., using KMnO₄ or H₂O₂) .
-
Ring Expansion : Reaction with strong bases or electrophiles may modify the quinazoline scaffold, though specific data for this compound requires further study .
Functional Group Reactivity
-
Amine Group : The 2-amine and N-methyl groups participate in:
Metabolic Pathways
Based on structurally related compounds :
| Pathway | Enzyme System | Outcome |
|---|---|---|
| Hydroxylation | Cytochrome P450 | 6- or 7-OH derivatives |
| N-Demethylation | Oxidases | Primary amine formation |
| Glucuronidation | UGT isoforms | Conjugated metabolites |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that quinazoline derivatives, including 5,6-dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by interfering with critical cellular pathways. For instance, studies have demonstrated that certain quinazoline derivatives can inhibit the activity of kinases involved in cancer progression, thereby reducing tumor growth .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus haemolyticus. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes .
Pharmacological Applications
Monoamine Oxidase Inhibition
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has been investigated as a potential monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson's disease. By inhibiting MAO-B, this compound may enhance central dopamine levels and reduce oxidative stress associated with neurodegeneration .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine have revealed that modifications to its chemical structure can significantly alter its biological activity. For example, variations in the substitution pattern on the quinazoline ring can enhance its potency as an antibacterial or anticancer agent .
Data Table: Biological Activities of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Not specified | |
| Antibacterial | Staphylococcus aureus | Not specified | |
| MAO Inhibition | MAO-B | 0.900 |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on various quinazoline derivatives demonstrated that 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine exhibited significant cytotoxicity against several cancer cell lines. The study utilized a series of in vitro assays to assess cell viability and proliferation rates post-treatment with varying concentrations of the compound.
Case Study 2: Antibacterial Efficacy Against Staphylococcus aureus
In vitro tests were performed to evaluate the antibacterial efficacy of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a lead candidate for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dihydroquinazoline Derivatives
The following table summarizes key structural differences between 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine and its analogs:
Structural and Functional Implications
a) Substituent Effects on Lipophilicity and Solubility
- Chlorine atoms : The dichloro substitution in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to the unsubstituted analog (logP ~1.5) . This improves membrane permeability but may reduce aqueous solubility.
- Triazine-methoxypropyl substituent (): The bulky triazine-methoxypropyl group at N2 introduces hydrogen-bonding capacity and steric bulk, likely affecting target selectivity and metabolic clearance.
b) Electronic and Steric Effects
- Chlorine’s electron-withdrawing nature polarizes the quinazoline ring, enhancing interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases).
- The methyl group at C4 in the target compound reduces ring flexibility compared to the phenyl-substituted analog in , which may limit conformational adaptability during binding.
Biological Activity
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C8H7Cl2N3
- Molecular Weight : 216.067 g/mol
- CAS Number : 444904-63-6
- LogP : 2.5075 (indicating moderate lipophilicity)
The biological activity of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine can be attributed to its interaction with various biological targets:
- Tyrosine Kinase Inhibition : This compound has been identified as a potential inhibitor of tyrosine kinases, which are crucial in the regulation of cellular functions such as proliferation and survival. Inhibition of these kinases can lead to the suppression of tumor growth and metastasis .
- Phosphodiesterase Inhibition : Recent studies suggest that derivatives of quinazoline compounds may act as selective inhibitors of phosphodiesterase enzymes, which play a role in cellular signaling pathways related to inflammation and cancer .
Antitumor Activity
Research indicates that 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine exhibits potent antitumor activity. A study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with signaling pathways involved in cell survival .
Antileishmanial Activity
In vitro studies have shown that this compound possesses antileishmanial properties against Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism involves disruption of the parasite's metabolic processes, leading to cell death .
Case Study 1: Tyrosine Kinase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters investigated the structure-activity relationship (SAR) of quinazoline derivatives including 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine. The results indicated that modifications at the C5 and C6 positions significantly enhanced tyrosine kinase inhibitory activity. The compound was found to inhibit cell proliferation in breast cancer models effectively .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. The results suggest strong interactions with key residues in the active sites of targeted enzymes, supporting its role as a selective inhibitor .
Data Table: Biological Activities Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
